2-(2-methylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 2-(2-methylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide involves complex reactions utilizing primary compounds and a series of chemical processes to achieve the desired product. Studies such as those by Yang Man-li (2008) and others have demonstrated the synthesis of novel acetamide compounds through reactions involving elemental analysis, IR, and NMR techniques to identify the structures of these novel compounds (Yang Man-li, 2008).
Molecular Structure Analysis
The molecular structure of compounds like 2-(2-methylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide is often analyzed using techniques such as X-ray diffraction, NMR spectroscopy, and IR spectroscopy. These analyses reveal the detailed arrangement of atoms within the compound, contributing to our understanding of its chemical behavior and reactivity.
Chemical Reactions and Properties
The chemical reactions and properties of acetamide derivatives involve interactions with various reagents and conditions that modify the compound's structure and function. Studies focusing on similar compounds have shown how different conditions, such as temperature and reagents, influence the yield and characteristics of the synthesized products. For instance, the synthesis of N-methyl-2-(4-phenoxyphenoxy)acetamide and its derivatives involves careful control of reaction conditions to achieve high yields and desired properties (He Xiang-qi, 2007).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2-methylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-16-4-2-3-5-19(16)25-15-20(23)21-18-8-6-17(7-9-18)14-22-10-12-24-13-11-22/h2-9H,10-15H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNCVSUWCSEFAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)CN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide |
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